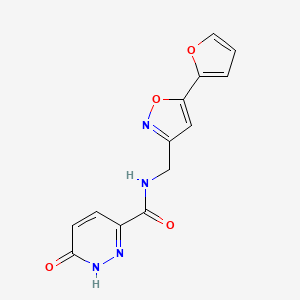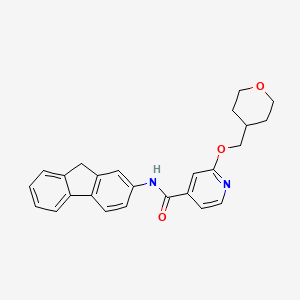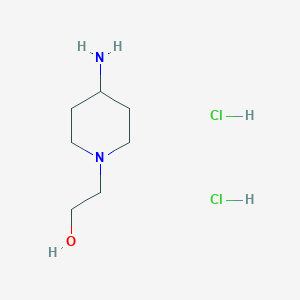
(E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide is a compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. In
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide, a constituent of (E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide, is an industrially produced molecule used globally to synthesize polyacrylamide. Polyacrylamide applications span across various domains, including soil conditioning, wastewater treatment, and uses in the cosmetic, paper, and textile industries. It also serves as a solid support for protein separation by electrophoresis in laboratories. The extensive research on acrylamide has delved into its presence in food, its formation mechanism, and its role in human health, emphasizing the need for a more profound understanding of its formation, distribution in food, and health implications (Friedman, 2003).
Industrial and Food Applications
The synthesis of acrylamide and its conversion into polyacrylamides have wide-ranging applications, notably in water and wastewater treatment processes, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods has led to comprehensive investigations to ascertain the potential health risks posed by this compound in the human diet. Understanding its formation through the Maillard reaction, particularly involving the amino acid asparagine, has been pivotal in elucidating its formation during food processing. This knowledge is crucial in mitigating acrylamide presence in food products, enhancing the safety and quality of food (Taeymans et al., 2004).
Impact on Health and Mitigation Strategies
The presence of acrylamide in certain foods and its potential health implications, such as neurotoxicity, reproductive toxicity, and carcinogenicity, are well-documented. Strategies to reduce dietary acrylamide involve selecting food varieties with low precursor levels, optimizing food processing conditions, and employing methods like the use of asparaginase to convert asparagine to aspartic acid. Additionally, incorporating food ingredients that prevent acrylamide formation and finding ways to mitigate its effects after formation are essential areas of research. These strategies aim to minimize the acrylamide content in the diet without compromising the food's nutritional quality, safety, and sensory attributes (Friedman & Levin, 2008).
Novel Applications and Insights
Recent studies on acrylamide-based microgels highlight their potential in various fields due to their responsive behavior and chemical stability. The synthesis, properties, and diverse applications of these microgels, especially in nanotechnology, drug delivery, sensing, and catalysis, underscore their significance. Understanding their synthesis, structural characteristics, and environmental responsiveness opens new avenues for research and application in different scientific domains (Begum et al., 2019).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-14-12(18)7-9-8-20-13(15-9)16-11(17)5-4-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,18)(H,15,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXVYOQHPITCHA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)




![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)
![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)
![2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2471708.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2471710.png)



